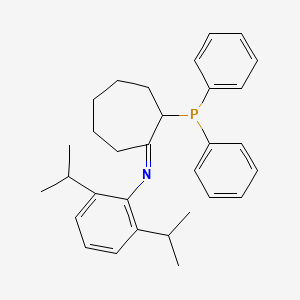
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. This compound is notable for its potential applications in various fields, including catalysis and material science. The presence of the diphenylphosphino group and the cycloheptylidene moiety imparts unique chemical properties to the molecule, making it a subject of interest in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline typically involves the reaction of diphenylphosphine with a suitable cycloheptylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphine ligand . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Transition metal catalysts like palladium or nickel are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various phosphine-containing complexes depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its unique structure allows for the formation of stable complexes with transition metals, enhancing the efficiency of these catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to act as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism by which N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. The diphenylphosphino group coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The cycloheptylidene moiety provides steric hindrance, which can influence the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines
Comparison: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different reactivity patterns and selectivity in catalytic processes, making it a valuable compound for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C31H38NP |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cycloheptan-1-imine |
InChI |
InChI=1S/C31H38NP/c1-23(2)27-19-14-20-28(24(3)4)31(27)32-29-21-12-7-13-22-30(29)33(25-15-8-5-9-16-25)26-17-10-6-11-18-26/h5-6,8-11,14-20,23-24,30H,7,12-13,21-22H2,1-4H3 |
InChI Key |
YVPAXBNOSCZYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

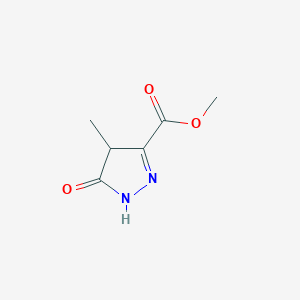

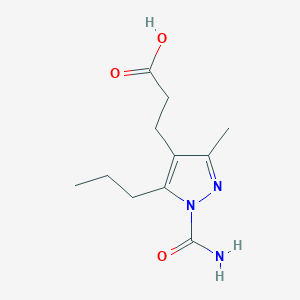
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
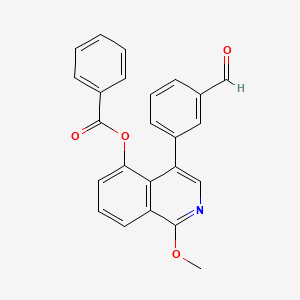
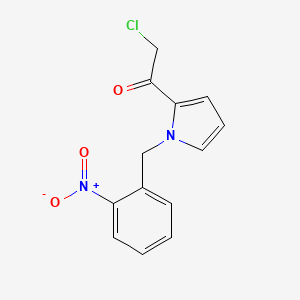
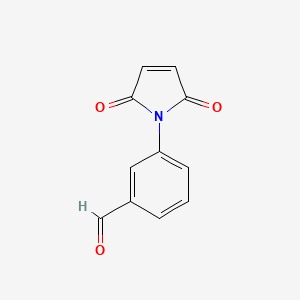
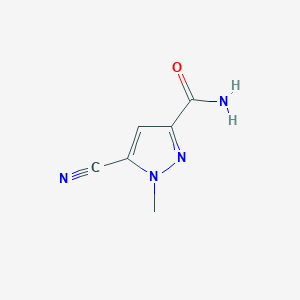
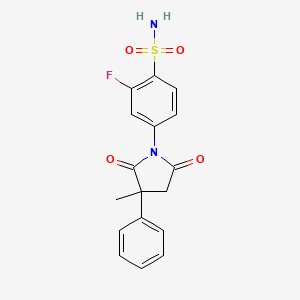

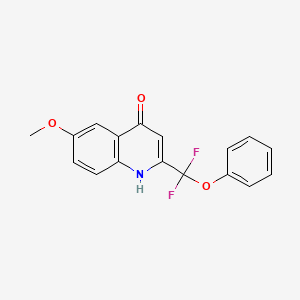
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
